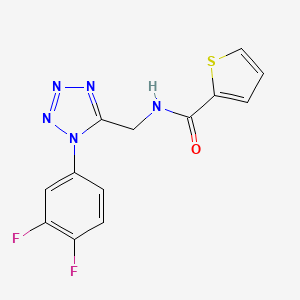
1,3-Dioxane-4-methanol, 5-hydroxy-2-phenyl-, (2R,4S,5R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxane-4-methanol, 5-hydroxy-2-phenyl-, (2R,4S,5R)- is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as DPM and has been studied for its role in treating various diseases.
Wissenschaftliche Forschungsanwendungen
Claisen Rearrangements in Organic Chemistry
The compound 1,3-Dioxane-4-methanol, 5-hydroxy-2-phenyl-, (2R,4S,5R) is utilized in the study of Claisen rearrangements. Specifically, the E and Z isomers of this compound, derived from 4,6-O-ethylidene-D-glucose, served as substrates for Claisen rearrangements with triethyl orthoacetate. This research contributes to understanding stereoselectivity in organic reactions (Tadano, Minami, & Ogawa, 1990).
Synthesis of Cofacial Bismetallophthalocyanines
In the field of materials science, a precursor of this compound was utilized in the synthesis of novel cofacial bismetallophthalocyanines and their water-soluble derivatives. These substances were explored for their electrochemical and electrical properties, indicating potential applications in semiconductor technology and materials science (Özer et al., 2007).
Novel Skeletal Rearrangement Reactions
Research on 1,3-dioxane derivatives has also included studies on novel skeletal rearrangement reactions. For example, treatment of 2,5-diphenyl-1,4-dithiin-1-oxide with hydrochloric acid in dioxane leads to unique skeletal rearrangements, demonstrating the compound's utility in exploring new reaction pathways (KobayashiKeiji & MutaiKiyoshi, 1981).
Applications in Crystal Structure Analysis
The compound has been synthesized and used in crystal structure analysis. The analysis of its crystal structure has provided insights into molecular configurations and intermolecular interactions, which are crucial in the field of structural chemistry (Li, Wang, & Chen, 2001).
Surface Property Studies in Surfactant Chemistry
In surfactant chemistry, derivatives of 1,3-dioxane have been synthesized and examined for their surface properties. This research is significant for understanding and developing new surfactants with potential applications in various industries (Piasecki, Burczyk, & Ruchala, 1998).
Photolysis Studies in Organic Chemistry
The compound has been a subject of study in photolysis experiments. Investigations into how it reacts under certain light conditions provide valuable insights into photochemical processes, which can be applied in fields like organic synthesis and photochemistry (Prager & Smith, 1994).
Eigenschaften
IUPAC Name |
(2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c12-6-10-9(13)7-14-11(15-10)8-4-2-1-3-5-8/h1-5,9-13H,6-7H2/t9-,10+,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOMTMWCUMBRFX-OUAUKWLOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](O[C@@H](O1)C2=CC=CC=C2)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

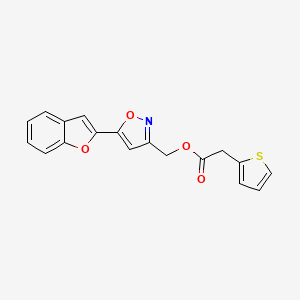
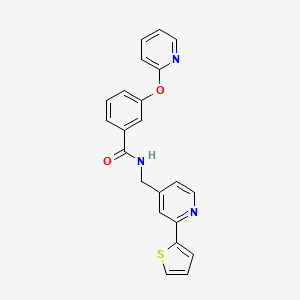
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2420758.png)
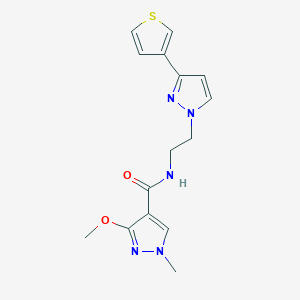
![2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2420760.png)


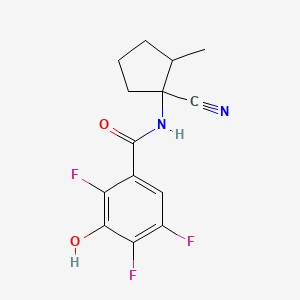

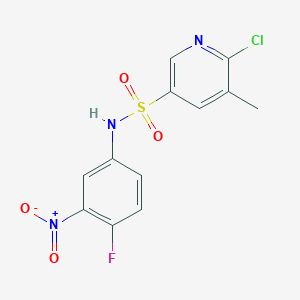
![(1R,2S)-2-[(3-acetylphenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B2420769.png)
![3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2420770.png)
